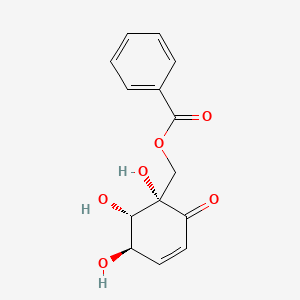
3-O-Debenzoylzeylenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-Debenzoylzeylenone is an organic compound with the chemical formula C14H14O6 and a molecular weight of 278.26 g/mol . It is a solid substance, typically appearing as a colorless or pale yellow crystalline powder . This compound is known for its high thermal stability and solubility, making it a valuable reagent in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
3-O-Debenzoylzeylenone can be synthesized through an acylation reaction. One common method involves the reaction of 2-phenylphenol with benzoyl chloride in the presence of a base catalyst . The reaction typically occurs under mild conditions, with the base facilitating the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar acylation reactions. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors for better control and efficiency.
化学反応の分析
Types of Reactions
3-O-Debenzoylzeylenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.
科学的研究の応用
3-O-Debenzoylzeylenone has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-O-Debenzoylzeylenone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, studies suggest that the compound may exert its effects through the inhibition of certain enzymes or the disruption of cellular processes . Further research is needed to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
3-O-Debenzoylzeylenone is part of a class of compounds known as polyoxygenated cyclohexenes. Similar compounds include:
Compared to these compounds, this compound is unique due to its specific structural features and reactivity. Its high thermal stability and solubility make it particularly valuable in various applications, distinguishing it from other similar compounds.
特性
分子式 |
C14H14O6 |
|---|---|
分子量 |
278.26 g/mol |
IUPAC名 |
[(1S,5R,6S)-1,5,6-trihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate |
InChI |
InChI=1S/C14H14O6/c15-10-6-7-11(16)14(19,12(10)17)8-20-13(18)9-4-2-1-3-5-9/h1-7,10,12,15,17,19H,8H2/t10-,12+,14-/m1/s1 |
InChIキー |
ISGGRGRMTBVSEN-SCDSUCTJSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@@H](C=CC2=O)O)O)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCC2(C(C(C=CC2=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


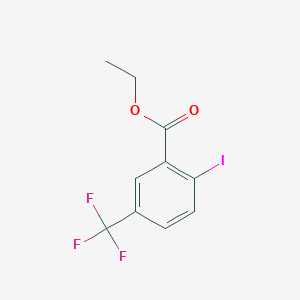
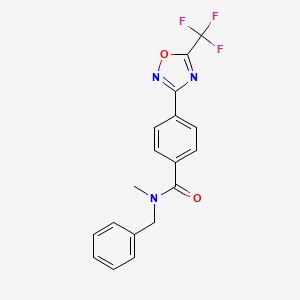

![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)
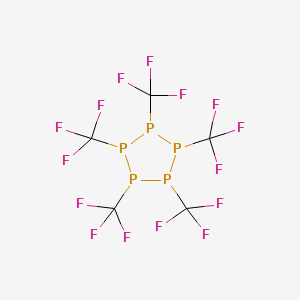
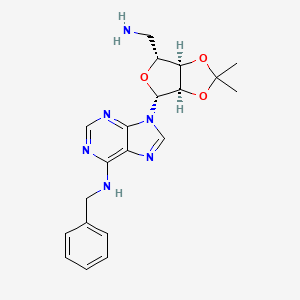
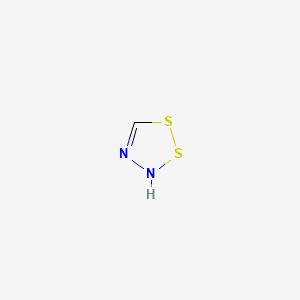
![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14754733.png)
![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)


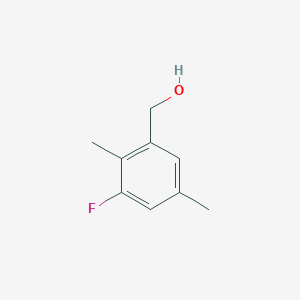

![2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone](/img/structure/B14754778.png)
